molecular formula C9H12O2 B14235226 (1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid CAS No. 252891-36-4

(1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14235226
CAS No.: 252891-36-4
M. Wt: 152.19 g/mol
InChI Key: JHGQXPPXSANZRT-VIFPVBQESA-N
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Description

(1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with two methyl groups and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or distillation. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols.

Scientific Research Applications

(1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclohexadiene ring can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadiene derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but differ in their substitution patterns.

    Carboxylic acids: Compounds such as benzoic acid and cyclohexanecarboxylic acid have similar functional groups but different ring structures.

Uniqueness

(1S)-1,2-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexadiene ring with methyl and carboxylic acid groups makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

252891-36-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-1,2-dimethylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-9(7,2)8(10)11/h4-6H,3H2,1-2H3,(H,10,11)/t9-/m0/s1

InChI Key

JHGQXPPXSANZRT-VIFPVBQESA-N

Isomeric SMILES

CC1=CCC=C[C@]1(C)C(=O)O

Canonical SMILES

CC1=CCC=CC1(C)C(=O)O

Origin of Product

United States

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